molecular formula C10H6BrN3O2 B13134920 6-Bromo-4-nitro-2,2'-bipyridine CAS No. 221247-30-9

6-Bromo-4-nitro-2,2'-bipyridine

Cat. No.: B13134920
CAS No.: 221247-30-9
M. Wt: 280.08 g/mol
InChI Key: LIEAFWYNWFUVGX-UHFFFAOYSA-N
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Description

6-Bromo-4-nitro-2,2’-bipyridine is an organic compound with the molecular formula C10H6BrN3O2. It is a derivative of bipyridine, which consists of two pyridine rings connected by a single bond. The presence of bromine and nitro groups on the bipyridine framework makes this compound particularly interesting for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-nitro-2,2’-bipyridine typically involves the bromination and nitration of 2,2’-bipyridine. One common method includes the bromination of 2,2’-bipyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The nitration step can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods

Industrial production of 6-Bromo-4-nitro-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-nitro-2,2’-bipyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Bromo-4-nitro-2,2’-bipyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-4-nitro-2,2’-bipyridine depends on its application. In coordination chemistry, it acts as a ligand that can coordinate with metal ions to form stable complexes. These complexes can exhibit unique electronic and photophysical properties, making them useful in various applications such as catalysis and materials science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-nitro-2,2’-bipyridine is unique due to the presence of both bromine and nitro groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various synthetic and research applications .

Properties

CAS No.

221247-30-9

Molecular Formula

C10H6BrN3O2

Molecular Weight

280.08 g/mol

IUPAC Name

2-bromo-4-nitro-6-pyridin-2-ylpyridine

InChI

InChI=1S/C10H6BrN3O2/c11-10-6-7(14(15)16)5-9(13-10)8-3-1-2-4-12-8/h1-6H

InChI Key

LIEAFWYNWFUVGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC(=C2)[N+](=O)[O-])Br

Origin of Product

United States

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